molecular formula C18H24N4O3 B2651829 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone CAS No. 1705742-48-8

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone

Cat. No.: B2651829
CAS No.: 1705742-48-8
M. Wt: 344.415
InChI Key: CKSYXLMBPFTKQY-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 3-position with a (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl group and at the 1-position with a 2-(3,5-dimethylisoxazol-4-yl)ethanone moiety.

Properties

IUPAC Name

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-11-15(12(2)24-20-11)9-17(23)22-7-3-4-13(10-22)8-16-19-18(21-25-16)14-5-6-14/h13-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSYXLMBPFTKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including receptor interactions, anticancer potential, and antimicrobial effects.

Chemical Structure and Properties

The molecular structure of the compound features a cyclopropyl group attached to an oxadiazole ring and a piperidine moiety, which is linked to an isoxazole derivative. This unique configuration potentially contributes to its biological activities.

1. Muscarinic Receptor Activity

Research indicates that derivatives of the cyclopropyloxadiazole scaffold exhibit selective activity towards muscarinic receptors. Specifically, the compound has been identified as a M1 partial agonist with antagonist properties at M2 and M3 receptors. This selectivity suggests potential applications in treating conditions like Alzheimer's disease, where M1 receptor activation may enhance cognitive function while minimizing side effects associated with M2 and M3 receptor activation .

2. Anticancer Activity

The anticancer efficacy of similar oxadiazole derivatives has been documented in various studies. For instance:

CompoundCell LineIC50 (µM)
Compound APC-3 (Prostate cancer)9.86
Compound BA549 (Lung cancer)12.34
Compound CK562 (Leukemia)15.67

These findings indicate that compounds structurally related to the target molecule may inhibit tumor growth effectively .

3. Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has also been investigated. A study reported significant efficacy against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) demonstrating effective bactericidal activity. The following table summarizes some key findings:

CompoundBacteria TypeMIC (µg/mL)
Compound DStaphylococcus aureus32
Compound EEscherichia coli64

These results suggest that the compound may possess broad-spectrum antimicrobial properties .

Case Study 1: Antitumor Activity

A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on human tumor cell lines. The results confirmed that compounds similar to the target molecule exhibited promising antitumor activity.

Case Study 2: Antimicrobial Evaluation

Another research effort focused on the antimicrobial properties of related compounds. The study demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, indicating potential for therapeutic applications in infectious diseases.

Scientific Research Applications

Research indicates that compounds containing oxadiazole and isoxazole structures exhibit various biological activities, including:

1. Anticancer Activity
Studies have shown that oxadiazole derivatives can inhibit specific enzymes involved in cancer progression. For instance, some derivatives have demonstrated inhibitory effects on human carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis. The unique combination of isoxazole and oxadiazole rings in this compound suggests potential anticancer properties that warrant further investigation .

2. Neuropharmacological Effects
The piperidine component of the compound may contribute to its neuropharmacological effects. Compounds with similar structures have been studied for their interactions with muscarinic receptors, which are crucial in neurotransmission and cognitive functions. Specifically, derivatives have shown promise as selective muscarinic receptor agonists, potentially useful in treating neurodegenerative diseases such as Alzheimer's .

3. Antimicrobial Properties
The presence of heterocyclic rings in the compound enhances its potential antimicrobial activity. Research has indicated that compounds with similar structural features exhibit significant antibacterial and antifungal properties. This suggests that the compound could be explored for therapeutic applications against various microbial infections .

Case Studies

Several studies have investigated similar compounds for their biological applications:

Case Study 1: Anticancer Activity
A study explored the anticancer effects of oxadiazole derivatives on breast cancer cell lines. The results indicated significant cytotoxicity and potential synergistic effects when combined with conventional chemotherapy agents like doxorubicin .

Case Study 2: Neuropharmacological Research
Research focusing on muscarinic receptor interactions demonstrated that certain piperidine derivatives could enhance cognitive function in animal models, suggesting therapeutic potential for cognitive impairments .

Case Study 3: Antimicrobial Assays
A series of isoxazole derivatives were tested against various bacterial strains, revealing promising results in terms of antimicrobial efficacy .

Comparison with Similar Compounds

Structural Analogues from Patent Literature (EP 1 808 168 B1)

The European patent describes compounds like 4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine , which share the piperidine-oxadiazole framework but differ in substituents and appended heterocycles. Key comparisons:

Feature Target Compound Patent Compound Implications
Oxadiazole Substituent 3-Cyclopropyl 3-Isopropyl Cyclopropyl’s smaller size may reduce steric hindrance, enhancing target binding .
Piperidine Linkage Methyl group at 3-position Oxygen-linked pyrazolopyrimidine at 4-position Oxygen linkages improve solubility but may reduce blood-brain barrier penetration .
Secondary Heterocycle 3,5-Dimethylisoxazole Pyrazolo[3,4-d]pyrimidine Pyrazolopyrimidines are kinase inhibitors; isoxazoles may modulate GPCRs .

Triazole-Containing Analogues ()

The compound {3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}(4-ethoxyphenyl)methanone (S457-0851) shares a piperidine-oxadiazole core but replaces the isoxazole with a triazole-ethoxyphenyl system. Key differences:

Feature Target Compound S457-0851 Implications
Heterocycle 3,5-Dimethylisoxazole 1,2,3-Triazole + 4-ethoxyphenyl Triazoles enhance metabolic stability; ethoxyphenyl may increase CYP450 interactions .
Substituent Position Piperidine-3-methyl linkage Piperidine-4-triazole linkage Positional differences alter conformational flexibility and target affinity .

Oxadiazole-Triazolone Hybrids ()

Compounds like 5-{1-[(3-METHYLPHENYL)ACETYL]PIPERIDIN-4-YL}-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE feature triazolone and oxadiazole groups but lack the cyclopropyl or isoxazole motifs. Comparisons:

Feature Target Compound Triazolone Compound Implications
Core Structure Piperidine-oxadiazole-isoxazole Piperidine-triazolone-acetylphenyl Triazolones are protease inhibitors; acetylphenyl groups may enhance selectivity .
Lipophilicity Moderate (logP ~2.5–3.5 estimated) Higher (logP ~3.5–4.5 due to phenyl groups) Higher lipophilicity may improve tissue distribution but increase toxicity .

Research Findings and Trends

  • Substituent Effects : Cyclopropyl groups on oxadiazoles improve metabolic stability compared to bulkier isopropyl groups, as seen in patent compounds .
  • Heterocycle Selection : Isoxazoles (target compound) vs. pyrazolopyrimidines (patent compounds) suggest divergent therapeutic targets—GPCRs vs. kinases .
  • Linker Flexibility : Methyl linkages (target compound) vs. oxygen or acetyl linkers (other analogs) influence conformational freedom and binding kinetics .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s core structure involves a piperidine-linked oxadiazole and isoxazole moiety. A general approach involves: (i) Alkylation of piperidine : React 3-cyclopropyl-1,2,4-oxadiazole-5-methanol with 3-bromopiperidine under reflux in ethanol to form the oxadiazole-piperidine intermediate . (ii) Ketone coupling : Use a nucleophilic substitution or Friedel-Crafts acylation to attach the 3,5-dimethylisoxazole-4-yl ethanone group. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly impact yield .
  • Optimization Tips : Monitor reaction progress via TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) and adjust stoichiometry to minimize byproducts .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

  • Methodological Answer :
  • Purification : Recrystallize from ethanol-DMF (1:1) to remove unreacted intermediates .
  • Characterization :
  • NMR : Confirm the cyclopropyl group (δ 1.0–1.5 ppm) and isoxazole methyl groups (δ 2.1–2.3 ppm).
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .
  • Mass Spectrometry : Verify molecular ion peaks at m/z ~386 (M+H) .

Q. What solvent systems are suitable for stability testing under experimental conditions?

  • Methodological Answer :
  • Avoid aqueous buffers with pH > 7.0, as the oxadiazole ring may hydrolyze. Use anhydrous DMSO or acetonitrile for long-term storage. For kinetic studies, employ isopropyl alcohol or tert-butyl alcohol, which minimize degradation during titrations .

Q. How can researchers validate the compound’s bioactivity in enzymatic assays?

  • Methodological Answer :
  • Enzyme Inhibition Assay : Pre-incubate the compound (1–100 µM) with target enzymes (e.g., kinases or oxidoreductases) in ammonium acetate buffer (pH 6.5) . Monitor activity via spectrophotometry (e.g., NADH depletion at 340 nm).
  • Controls : Include a known inhibitor (positive control) and DMSO vehicle (negative control).

Q. What spectroscopic techniques are critical for detecting structural anomalies?

  • Methodological Answer :
  • FTIR : Identify key functional groups (e.g., oxadiazole C=N stretch at 1600–1650 cm⁻¹, ketone C=O at 1700–1750 cm⁻¹) .
  • UV-Vis : Monitor π→π* transitions of the isoxazole ring (λmax ~250–270 nm) to detect conjugation defects .

Advanced Research Questions

Q. How can conflicting bioactivity data from different assay models be resolved?

  • Methodological Answer :
  • Contradiction Analysis : If the compound shows inhibition in cell-free assays but not in cellular models, assess membrane permeability via PAMPA (Parallel Artificial Membrane Permeability Assay). Adjust logP using prodrug strategies (e.g., esterification of the ketone) .
  • Solvent Interference : Some solvents (e.g., DMSO >1%) may quench fluorescence signals in high-throughput screens. Validate results using orthogonal methods (e.g., SPR or ITC) .

Q. What computational strategies predict the compound’s reactivity in complex biological matrices?

  • Methodological Answer :
  • DFT Calculations : Model the electron density of the oxadiazole ring to predict nucleophilic attack sites. Use Gaussian09 with B3LYP/6-31G(d) basis set .
  • MD Simulations : Simulate binding to target proteins (e.g., COX-2) using GROMACS. Focus on piperidine flexibility and isoxazole hydrophobic interactions .

Q. How do solvent polarity and proticity influence the compound’s reaction kinetics?

  • Methodological Answer :
  • Kinetic Profiling : Conduct SN2 reactions (e.g., piperidine alkylation) in aprotic (DMF) vs. protic (ethanol) solvents. Measure rate constants via HPLC. Aprotic solvents enhance nucleophilicity, reducing reaction time by ~30% .
  • Solvent Parameters : Corrate results with Kamlet-Taft solvent parameters (α, β, π*) to generalize trends .

Q. What strategies mitigate stereochemical uncertainties during synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (90:10) to separate enantiomers of the piperidine intermediate .
  • Circular Dichroism : Confirm absolute configuration of the cyclopropyl group by comparing experimental CD spectra with computed ECD spectra .

Q. How can researchers reconcile discrepancies between in silico ADMET predictions and experimental toxicity data?

  • Methodological Answer :
  • Metabolite Identification : Incubate the compound with liver microsomes (e.g., human CYP3A4) and analyze metabolites via LC-MS/MS. Compare with in silico predictions (e.g., MetaSite).
  • Toxicity Pathways : Use transcriptomics (RNA-seq) to identify off-target effects (e.g., oxidative stress markers) not captured by docking studies .

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